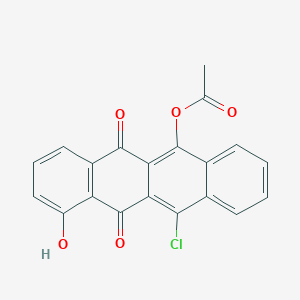
12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate involves several steps. One common method includes the chlorination of a tetracene derivative followed by acetylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylation is carried out using acetic anhydride in the presence of a catalyst like pyridine .
Analyse Chemischer Reaktionen
12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom
Wissenschaftliche Forschungsanwendungen
12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex tetracene derivatives, which are studied for their electronic properties.
Biology: This compound is investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and photovoltaic materials
Wirkmechanismus
The mechanism of action of 12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound also affects various signaling pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate can be compared with other tetracene derivatives such as:
10-Hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate: Lacks the chloro group, which may affect its reactivity and biological activity.
12-Bromo-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate: The presence of a bromo group instead of a chloro group can lead to different substitution reactions and biological effects.
12-Methyl-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate: The methyl group can influence the compound’s solubility and interaction with biological molecules
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
89564-48-7 |
|---|---|
Molekularformel |
C20H11ClO5 |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
(12-chloro-10-hydroxy-6,11-dioxotetracen-5-yl) acetate |
InChI |
InChI=1S/C20H11ClO5/c1-9(22)26-20-11-6-3-2-5-10(11)17(21)15-16(20)18(24)12-7-4-8-13(23)14(12)19(15)25/h2-8,23H,1H3 |
InChI-Schlüssel |
NMKMRSUWMYUVQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C(=C(C3=CC=CC=C31)Cl)C(=O)C4=C(C2=O)C=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


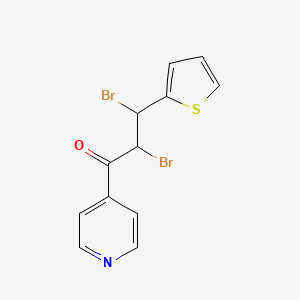
![3-{[3-(2,6-Dimethylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14374319.png)

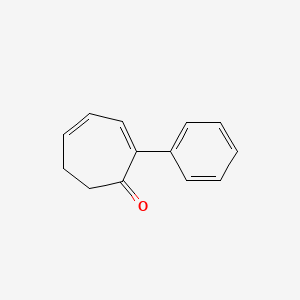
![{1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid](/img/structure/B14374340.png)
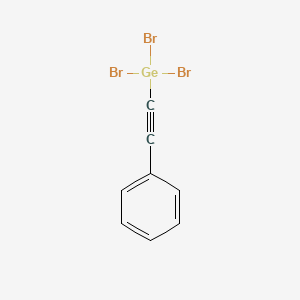
![2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14374349.png)
![{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate](/img/structure/B14374350.png)
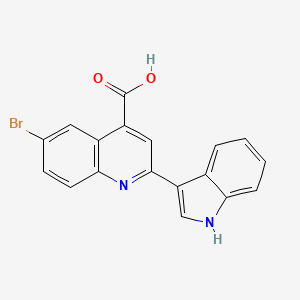

![(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide](/img/structure/B14374362.png)
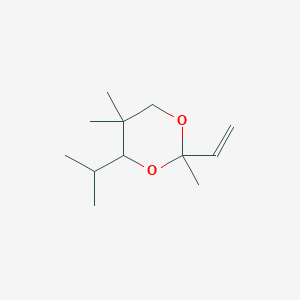

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)
